molecular formula C11H11BN2O3S B13985329 (4-((5-Methylthiazol-2-yl)carbamoyl)phenyl)boronic acid

(4-((5-Methylthiazol-2-yl)carbamoyl)phenyl)boronic acid

Cat. No.: B13985329
M. Wt: 262.10 g/mol
InChI Key: YUHMNKDYERWNFM-UHFFFAOYSA-N
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Description

(4-((5-Methylthiazol-2-yl)carbamoyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group linked to a 5-methylthiazolyl moiety. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((5-Methylthiazol-2-yl)carbamoyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Carbamoylation: The 5-methylthiazole is then reacted with an appropriate isocyanate to introduce the carbamoyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Hantzsch thiazole synthesis and automated systems for the subsequent carbamoylation and borylation steps. The reaction conditions are carefully controlled to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(4-((5-Methylthiazol-2-yl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenolic derivatives.

    Substitution: Carbamate derivatives.

Scientific Research Applications

(4-((5-Methylthiazol-2-yl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-((5-Methylthiazol-2-yl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((5-Methylthiazol-2-yl)carbamoyl)phenyl)boronic acid is unique due to the presence of the 5-methylthiazole moiety, which imparts specific electronic and steric properties that enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in the development of new materials and drugs.

Properties

Molecular Formula

C11H11BN2O3S

Molecular Weight

262.10 g/mol

IUPAC Name

[4-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C11H11BN2O3S/c1-7-6-13-11(18-7)14-10(15)8-2-4-9(5-3-8)12(16)17/h2-6,16-17H,1H3,(H,13,14,15)

InChI Key

YUHMNKDYERWNFM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)C)(O)O

Origin of Product

United States

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